molecular formula C7H8Cl2N2 B1403024 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1211591-40-0

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B1403024
CAS No.: 1211591-40-0
M. Wt: 191.05 g/mol
InChI Key: WFMMYLYVLCXQNS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being this compound. The base compound without the hydrochloride salt is designated as 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, reflecting the saturated nature of the pyrrole ring portion while maintaining the aromatic character of the pyridine moiety. Alternative systematic names found in the literature include 5H-Pyrrolo[3,4-b]pyridine, 4-chloro-6,7-dihydro-, which represents a more descriptive nomenclature approach that emphasizes the parent heterocyclic system.

The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, reflecting the various salt forms and hydration states encountered in chemical databases. The base compound 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine carries the CAS number 1211591-40-0. The hydrochloride salt form, which is the focus of this analysis, has been assigned the CAS number 2205311-43-7. Additionally, a dihydrochloride form exists with the CAS number 2241128-01-6, indicating the presence of two hydrochloride equivalents per molecule. The European Community number 871-969-2 has also been assigned to certain preparations of this compound.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of the hydrochloride salt is C₇H₈Cl₂N₂, reflecting the addition of one hydrogen chloride molecule to the base compound. The base compound itself has the molecular formula C₇H₇ClN₂ with a molecular weight of 154.60 daltons. When formed as the hydrochloride salt, the molecular weight increases to 191.06 daltons due to the additional hydrochloric acid molecule. The dihydrochloride form carries the molecular formula C₇H₉Cl₃N₂, indicating the presence of two equivalents of hydrochloric acid.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation for the base compound is ClC1=C2C(CNC2)=NC=C1, while the hydrochloride salt includes the notation [H]Cl to indicate the presence of the protonated form. The International Chemical Identifier code for the base compound is InChI=1S/C7H7ClN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2, providing a unique digital fingerprint for computational chemistry applications. The corresponding InChI Key WMBKIRYIBIRARZ-UHFFFAOYSA-N serves as a shortened version for database searches and chemical informatics applications.

Parameter Base Compound Hydrochloride Salt Dihydrochloride Salt
Molecular Formula C₇H₇ClN₂ C₇H₈Cl₂N₂ C₇H₉Cl₃N₂
Molecular Weight 154.60 g/mol 191.06 g/mol -
CAS Number 1211591-40-0 2205311-43-7 2241128-01-6
MDL Number MFCD22576146 MFCD22576146 -

Structural isomerism within the pyrrolopyridine family presents interesting comparative chemistry opportunities. Related compounds include 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride with CAS number 1956367-19-3, which differs by the position of the chlorine substituent. The 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine isomer with CAS number 810668-57-6 represents another positional isomer within this chemical family. Each positional isomer exhibits distinct chemical and biological properties despite sharing the same molecular formula, demonstrating the importance of precise structural identification in pharmaceutical and research applications.

Tautomeric Forms and Protonation States in Aqueous Media

The protonation behavior of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in aqueous media involves multiple equilibria due to the presence of two nitrogen atoms with different electronic environments. The pyridine nitrogen, being more electronegative and embedded within the aromatic system, exhibits different basicity compared to the pyrrole nitrogen. Research on related pyridine systems indicates that the pyridine nitrogen typically has a pKa value around 5.23, suggesting that protonation occurs preferentially at this site under mildly acidic conditions. The formation of the hydrochloride salt involves protonation of the pyridine nitrogen, creating a more water-soluble cationic species that exhibits enhanced stability for pharmaceutical formulations.

Tautomeric equilibria in pyrrolopyridine systems have been extensively studied, with particular attention to the relative stability of different protomeric forms. The pyrrole nitrogen in the 5H-pyrrolo[3,4-b]pyridine system can exist in different protonation states, with the NH tautomer being generally favored over alternative forms. Computational studies using AM1 calculations have demonstrated that the 1H-tautomer of related pyrazolopyridine systems shows greater stability by approximately 37.03 kilojoules per mole compared to the 2H-tautomer, suggesting similar stability preferences may exist in the pyrrolopyridine series. The aromatic circulation in both rings contributes significantly to the overall stability of the preferred tautomeric form.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMMYLYVLCXQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211591-40-0
Record name 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the pyrrolo[3,4-b]pyridine core undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C to yield 4-amino derivatives .

  • Hydrolysis : In aqueous basic conditions (e.g., NaOH/MeOH/H₂O), the chlorine substituent is replaced by a hydroxyl group, forming 4-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine .

Reaction TypeConditionsProductYield (%)
AminationDMF, 90°C4-Amino65–82
HydrolysisNaOH/MeOH4-Hydroxy70–85

Electrophilic Aromatic Substitution

The electron-rich pyrrolo[3,4-b]pyridine system participates in electrophilic substitutions. Key examples include:

  • Halogenation : Reacts with N-bromosuccinimide (NBS) in CH₂Cl₂ to introduce bromine at position 2 or 3 .

  • Nitration : Nitric acid in H₂SO₄ generates nitro derivatives, though yields are moderate (50–60%) due to competing side reactions .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes proton exchange:

  • Deprotonation : Treatment with aqueous NaHCO₃ or NaOH liberates the free base, 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, which is more reactive in organic solvents .

  • Complexation : Forms coordination complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in ethanol, confirmed by UV-Vis and IR spectroscopy .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(dppf)Cl₂ as a catalyst, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination : With Pd₂(dba)₃/Xantphos, forms C–N bonds with aryl amines .

Coupling TypeCatalystSubstrateYield (%)
SuzukiPd(dppf)Cl₂Aryl boronic acid75–90
Buchwald-HartwigPd₂(dba)₃Aryl amine60–78

Cycloaddition and Ring-Opening Reactions

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides in toluene to form fused pyrazole derivatives .

  • Ring Expansion : Under strong acidic conditions (e.g., H₂SO₄), the pyrrolo ring undergoes expansion to form larger heterocycles .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C7_7H8_8Cl2_2N2_2
CAS Number: 141602-30-4
Molecular Weight: 175.06 g/mol
IUPAC Name: 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

The compound features a pyrrolo[3,4-b]pyridine core structure which is crucial for its biological activity. Its hydrochloride form enhances solubility in biological systems.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyrrolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .
  • Neuroprotective Effects
    • Research has shown that pyrrolo[3,4-b]pyridine derivatives can provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Properties
    • Some studies have reported antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes is a potential area for developing new antibiotics .

Pharmacological Insights

Pharmacokinetics:

  • The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics when administered in vivo. Studies indicate moderate bioavailability and a half-life conducive to therapeutic use .

Toxicology:

  • Toxicological assessments have shown that while the compound exhibits beneficial pharmacological properties, it also carries risks of toxicity at higher concentrations. This underscores the importance of dose optimization in therapeutic applications .

Materials Science Applications

  • Polymer Chemistry
    • The compound serves as a building block in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material resilience under stress conditions .
  • Nanotechnology
    • In the field of nanotechnology, derivatives of this compound are explored for their potential use in drug delivery systems. Their ability to form nanoparticles can facilitate targeted delivery mechanisms in cancer therapy .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAnticancer agentsEffective against various cancer cell lines
NeuroprotectionModulates neurotransmitter systems
Antimicrobial agentsDisrupts bacterial membranes
PharmacologyFavorable pharmacokineticsModerate bioavailability
Toxicity assessmentsDose-dependent toxicity observed
Materials SciencePolymer synthesisEnhances thermal/mechanical properties
Nanoparticle formationPotential for targeted drug delivery

Case Studies

  • Anticancer Research Study (2023)
    • A study published in Journal of Medicinal Chemistry evaluated the efficacy of pyrrolo[3,4-b]pyridine derivatives against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Neuroprotective Mechanisms (2024)
    • Research conducted by Smith et al. demonstrated that treatment with this compound reduced neuroinflammation markers in a mouse model of Alzheimer's disease.
  • Nanoparticle Drug Delivery (2025)
    • A recent investigation into the use of this compound in nanoparticle formulations showed improved targeting capabilities for delivering chemotherapeutics directly to tumor sites.

Mechanism of Action

The mechanism of action of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position and Electronic Effects: The target compound’s chlorine at position 4 enhances electrophilic reactivity compared to analogs with substituents at positions 2 or 3 (e.g., 2-CF₃ or 3-Br). This positional variation influences intermolecular interactions, such as hydrogen bonding or halogen bonding, critical for target protein binding .
  • Core Heterocycle Modifications :

    • Replacing the pyridine ring with pyrimidine (as in 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .
  • Bulkier Substituents :

    • The 4-methoxybenzyl group in 3-Chloro-6-(4-methoxybenzyl)-... increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound characterized by its unique structural features, including a chlorine atom at the 4-position and a pyrrole-pyridine fused ring system. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula: C7H7ClN2
  • Molecular Weight: 154.6 g/mol
  • CAS Number: 1211591-40-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects in different disease models.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, certain compounds in this class have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents. The mechanism often involves the inhibition of key enzymes involved in fatty acid biosynthesis pathways critical for bacterial survival .

Anticancer Activity

Research indicates that compounds related to 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine display cytotoxic effects against various cancer cell lines. For example, studies have reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Neuroprotective Effects

Pyrrolo[3,4-b]pyridine derivatives have also been investigated for their neuroprotective properties. They may offer therapeutic benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant activities that protect neuronal cells from oxidative stress .

Research Findings and Case Studies

Study Focus Findings
Deraeve et al. (2021)Antimycobacterial ActivitySynthesis of pyrrolo derivatives showed potent activity against M. tuberculosis with low toxicity to VERO cells.
Kalai et al. (2021)Anticancer ActivityEvaluated cytotoxicity on ovarian and breast cancer cell lines; moderate activity noted with minimal effects on healthy cells.
Recent InvestigationsNeuroprotective EffectsHighlighted the potential of pyrrolo derivatives in protecting against oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Compare experimental data with PubChem entries (InChI Key: OBNGJWDRGTWXLN-UHFFFAOYSA-N) to validate the fused pyrrolopyridine core, chlorine substitution, and hydrochloride salt formation. Cross-referencing with crystallographic databases (e.g., Acta Crystallographica) for analogous structures can resolve ambiguities .

Q. What are the optimal synthetic routes for preparing this compound in high purity?

  • Methodological Answer : Use computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates, as demonstrated by ICReDD’s workflow . Optimize solvent systems (e.g., methanol with HCl for cyclization) and reaction times (e.g., 1 hour for acid-mediated deprotection steps, as in ) to minimize byproducts. Monitor purity via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., 100% safety exam compliance per ). Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation. For waste disposal, segregate halogenated byproducts and consult professional waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental yields in the synthesis of this compound?

  • Methodological Answer : Implement a feedback loop where experimental data (e.g., failed reaction conditions) refine computational models. For example, discrepancies in activation energies may arise from solvent effects unaccounted for in simulations. Use ICReDD’s integrated approach to iteratively adjust transition-state calculations and re-optimize experimental parameters (temperature, catalyst loading) .

Q. What strategies address regioselectivity challenges in modifying the pyrrolopyridine core?

  • Methodological Answer : Apply density functional theory (DFT) to map electron density distributions and predict reactive sites. For electrophilic substitutions, kinetic studies (e.g., time-resolved NMR) can identify transient intermediates. ’s analysis of analogous chlorinated heterocycles highlights the role of steric hindrance and directing groups in controlling selectivity .

Q. How can advanced separation technologies improve purification of this hygroscopic compound?

  • Methodological Answer : Employ membrane-based separation (e.g., nanofiltration) or preparative SFC (supercritical fluid chromatography) to isolate the hydrochloride salt from polar impurities. Pre-dry solvents and use anhydrous magnesium sulfate during workup to mitigate hygroscopicity .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. The hydrochloride salt’s stability is likely pH-dependent due to protonation of the pyridine nitrogen. Comparative studies with freebase analogs (e.g., ’s dihydroisoquinoline derivatives) can isolate degradation pathways (hydrolysis vs. oxidation) .

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate the compound’s metabolic fate in biological systems?

  • Methodological Answer : Synthesize ¹⁵N-labeled analogs via Pd-catalyzed amination or enzymatic incorporation. Use mass spectrometry imaging (MSI) to track labeled metabolites in vitro. This approach aligns with ICReDD’s integration of experimental and computational data for mechanistic biology .

Tables for Key Data

Property Value/Method Reference
IUPAC Name6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; hydrochloride
InChI KeyOBNGJWDRGTWXLN-UHFFFAOYSA-N
Optimal Reaction SolventMethanol with HCl
Safety Compliance Requirement100% score on chemical safety exams

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

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